Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)-
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Overview
Description
Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . This compound is known for its unique structure, which includes an amino group, a cyano group, and a butanoic acid ester moiety. It has a predicted boiling point of 287.8°C and a density of 1.034 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- typically involves the esterification of butanoic acid derivatives with appropriate amino and cyano substituents. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and substituted esters, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester moiety can undergo hydrolysis to release active metabolites that exert their effects .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 1,1-dimethylethyl ester: Similar ester structure but lacks the amino and cyano groups.
Butanoic acid, 4-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester, (2S)-: Contains similar functional groups but with a different ester moiety.
Uniqueness
Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both amino and cyano groups, along with the ester moiety, makes it a versatile compound for various applications .
Properties
CAS No. |
824956-17-4 |
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Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-4-cyanobutanoate |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)7(11)5-4-6-10/h7H,4-5,11H2,1-3H3/t7-/m0/s1 |
InChI Key |
PCTIGLSQQPHTAW-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC#N)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC#N)N |
Origin of Product |
United States |
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